molecular formula C5HClF4 B14316511 5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene CAS No. 112549-75-4

5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene

Cat. No.: B14316511
CAS No.: 112549-75-4
M. Wt: 172.51 g/mol
InChI Key: GUYGZPWVJOSSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene is a halogenated cyclopentadiene derivative. This compound is characterized by the presence of chlorine and fluorine atoms attached to a cyclopentadiene ring, making it a unique and interesting molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene typically involves the halogenation of cyclopentadiene derivatives. One common method includes the use of triphosgene as a chlorination reagent. The reaction conditions often involve the use of solvents like 1,2-dichloroethane at elevated temperatures (around 80°C) and the presence of initiators such as N,N-dimethylacetamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the halogen atoms play a crucial role in stabilizing the intermediate species. This stabilization allows for the formation of various products through different reaction pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: The parent compound without halogen substitutions.

    1,2,3,4-Tetrafluorocyclopentadiene: Similar compound with only fluorine substitutions.

    5-Chlorocyclopentadiene: Similar compound with only chlorine substitution.

Uniqueness

5-Chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .

Properties

CAS No.

112549-75-4

Molecular Formula

C5HClF4

Molecular Weight

172.51 g/mol

IUPAC Name

5-chloro-1,2,3,4-tetrafluorocyclopenta-1,3-diene

InChI

InChI=1S/C5HClF4/c6-1-2(7)4(9)5(10)3(1)8/h1H

InChI Key

GUYGZPWVJOSSNQ-UHFFFAOYSA-N

Canonical SMILES

C1(C(=C(C(=C1F)F)F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.